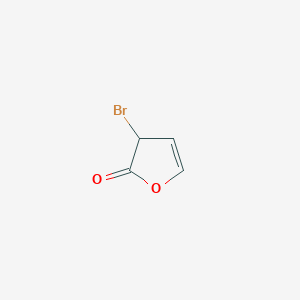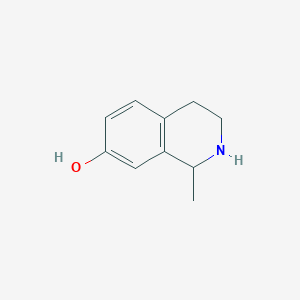
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products. This compound has garnered attention due to its potential neuroprotective and antidepressant properties .
准备方法
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as controlling temperature and pH levels during the reaction .
化学反应分析
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.
科学研究应用
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is studied for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Medicine: Research has shown its potential as an antidepressant and its ability to prevent parkinsonism.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves several pathways:
Neuroprotection: The compound acts as a neuroprotectant by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Antidepressant Effects: It exerts antidepressant-like effects by modulating dopamine metabolism and antagonizing the effects of neurotoxins.
Antiaddictive Properties: The compound has shown potential in reducing cravings and combating substance abuse.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique compared to other similar compounds due to its specific neuroprotective and antidepressant properties. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities and presence in natural products.
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with neuroprotective properties.
属性
CAS 编号 |
62535-38-0 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C10H13NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3 |
InChI 键 |
HZEAYESUQGYNCC-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




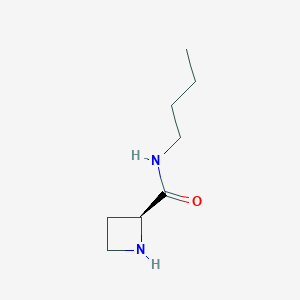

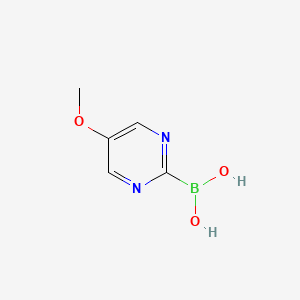
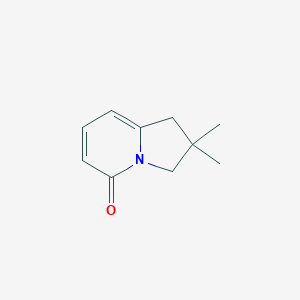
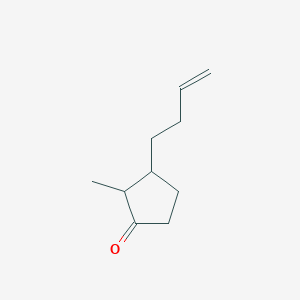

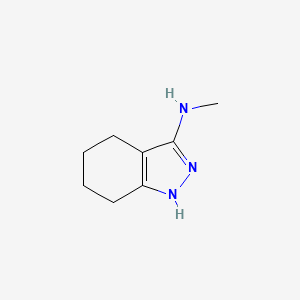
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
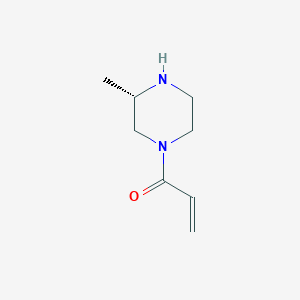

![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
